molecular formula C5H11NO B096834 4-Aminopentan-2-one CAS No. 19010-87-8

4-Aminopentan-2-one

Cat. No. B096834
CAS RN: 19010-87-8
M. Wt: 101.15 g/mol
InChI Key: PKFKYVFWCVEVCQ-UHFFFAOYSA-N
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Description

4-Aminopentan-2-one, also known as 4-amino-3-penten-2-one in the context of the provided data, is a compound that has been studied for its vibrational properties through infrared and Raman spectroscopy. The research indicates that this compound exhibits a strong intramolecular hydrogen bond, which is evident from the spectral data. The N...O distance within this hydrogen bond is between 2.64-2.67 Å, which correlates with the observed vibrational frequency for the NH group at 3180 cm^(-1). The compound is also shown to form intermolecular hydrogen bonds in both solid and solution phases. The spectroscopic analysis supports the enamine structure of 4-amino-3-penten-2-one over an imine structure, which is a significant detail in understanding its molecular behavior .

Synthesis Analysis

Although the provided data does not include a direct synthesis route for 4-Aminopentan-2-one, the determination of a related compound, 4-amino-1-hydroxybutane-1,1-bisphosphonic acid, involves a pre-column derivatization step that could be relevant to the synthesis of similar compounds. This step includes the reaction of the primary amino group with 2,3-naphthalene dicarboxyaldehyde-cyanide reagent, which could potentially be adapted for the synthesis of 4-Aminopentan-2-one derivatives. The derivative synthesized for the determination process exhibits high fluorescence quantum efficiency, which suggests that derivatives of 4-Aminopentan-2-one could also be designed to have desirable spectral properties .

Molecular Structure Analysis

The molecular structure of 4-Aminopentan-2-one has been analyzed using density functional theory (DFT) calculations, which have provided insights into the intramolecular interactions within the molecule. The DFT calculations support the existence of a bent intramolecular hydrogen bond, which significantly influences the vibrational spectra of the compound. The enamine structure of the molecule is favored over the imine structure, which has implications for the molecule's reactivity and interactions with other compounds .

Chemical Reactions Analysis

The data does not provide specific chemical reactions involving 4-Aminopentan-2-one. However, the presence of both amino and keto functional groups in the molecule suggests that it could participate in various organic reactions, such as condensation, nucleophilic addition, or the formation of heterocycles. The strong intramolecular hydrogen bond might also affect the reactivity of the compound by stabilizing certain conformations or by influencing the pKa of the amino group .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Aminopentan-2-one can be inferred from its vibrational spectra and the behavior upon deuteration. The strong intramolecular hydrogen bond likely affects the boiling point, solubility, and stability of the compound. The ability to form intermolecular hydrogen bonds suggests that 4-Aminopentan-2-one could have a higher boiling point and solubility in polar solvents compared to similar molecules without such bonding capabilities. The fluorescence properties of related derivatives also indicate that 4-Aminopentan-2-one could be modified to enhance its detection and quantification in various analytical applications .

Scientific Research Applications

  • Monoamine Uptake Inhibitors : Research has shown that certain 2-aminopentanophenones, closely related to 4-Aminopentan-2-one, are selective inhibitors of dopamine and norepinephrine transporters. This suggests potential applications in neurological disorders and substance abuse treatment (Meltzer et al., 2006).

  • Reagent for Aldehydes : The compound 4-amino-3-penten-2-one, a variant of 4-Aminopentan-2-one, has been identified as a selective reagent for aldehydes. This has applications in analytical chemistry, particularly in the automatic determination of formaldehyde (Compton & Purdy, 1980).

  • Gas Chromatography Analytical Method : A gas chromatography method for the determination of 4-amino-2-methylpentane, a compound similar to 4-Aminopentan-2-one, has been established. This method is significant for quality testing in chemical analysis (Zhao et al., 2017).

  • Antioxidant and Antibacterial Properties : Metal(II) complexes of 4-aminopentan-2-one derivatives have demonstrated antioxidant and antibacterial activities. This indicates potential applications in the development of new therapeutic agents (Ejidike & Ajibade, 2015).

  • Biocatalytic Synthesis : 4-Aminopentan-2-one derivatives are used in biocatalytic synthesis routes for chiral amino alcohols, which are important in pharmaceutical and biochemical applications (Smith et al., 2010).

  • Catalyst for Selective Acylation : 4-Aminopentan-2-one derivatives have been used as catalysts for selective acylation of specific compounds, indicating their potential role in organic synthesis (Yoshida et al., 2012).

  • Wine Aroma Precursor : 4-Mercapto-4-methylpentan-2-one, a derivative of 4-Aminopentan-2-one, is a key aroma compound in certain wines. Understanding its role and synthesis can aid in the development of wine flavors and aromas (Tominaga et al., 1995).

  • Biofuel Production : The synthesis of pentanol isomers, including compounds structurally related to 4-Aminopentan-2-one, has been explored in engineered microorganisms for potential use as biofuels (Cann & Liao, 2009).

  • Anticancer Properties : A study on 4-hydroxypentan-2-one, extracted from Jacaranda mimosifolia, revealed its cytotoxic potential against colorectal cancer cells, highlighting another avenue of biomedical research (Ragunathan et al., 2018).

Safety And Hazards

The safety data sheet (SDS) for 4-Aminopentan-2-one provides information about its potential hazards, handling, storage, and disposal procedures . It’s important to refer to the SDS for detailed safety information.

properties

IUPAC Name

4-aminopentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-4(6)3-5(2)7/h4H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFKYVFWCVEVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406637
Record name 4-aminopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Aminopentan-2-one

CAS RN

19010-87-8
Record name 4-aminopentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MW Anker, JH Moffett, NT Moxon… - Australian Journal of …, 1981 - CSIRO Publishing
… Cu(hfa)2,NH3 and Cu(hfa)2,2NH3, and at elevated temperatures or on standing to form the Schiff base complex Cu(hfacim)2 (Hhfacim = 1,1,1,5,5,5-hexafluoro-4-aminopentan-2-one) …
Number of citations: 1 www.publish.csiro.au
O Mayol, S David, E Darii, A Debard… - Catalysis Science & …, 2016 - pubs.rsc.org
The biocatalytic reductive amination of ketone to chiral amine is one of the most challenging reactions. Using a genome-mining approach, we found proteins catalyzing the reductive …
Number of citations: 55 pubs.rsc.org
AS Gazizov, AV Smolobochkin, RA Turmanov… - …, 2019 - thieme-connect.com
… [73] Although a mechanism was not discussed, the reaction presumably proceeds via initial 4-aminopentan-2-one formation and its subsequent Kabachnik–Fields reaction with …
Number of citations: 15 www.thieme-connect.com
DTA Youssef, LA Shaala, KZ Alshali - Marine drugs, 2015 - mdpi.com
… Additional signals for the 4-aminopentan-2-one moiety were observed. This was evident for the 1 H- 1 H COSY non-interrupted spin-coupling system from H 3 -17 (δ H 1.36, J = 7.2 Hz) …
Number of citations: 49 www.mdpi.com
S Soltani-Ghoshkhaneh, M Vakili, AR Berenji… - Journal of molecular …, 2020 - Elsevier
4-Alkylamino-3-penten-2-ones (R-APO), R = H, CH 3 , C 2 H 5 , CH(CH 3 ) 2 , and C(CH 3 ) 3 , were synthesized by amination of acetylacetone and the products were characterized by …
Number of citations: 7 www.sciencedirect.com
VA Sukach, NM Golovach, NV Melnichenko… - Journal of Fluorine …, 2008 - Elsevier
… Starting from 4-methyl-4-aminopentan-2-one and phosgene, they prepared 4-methyl-4-isocyanatopentan-2-one which was further reacted with amines to give the corresponding ureas …
Number of citations: 19 www.sciencedirect.com
GM Badger, HP Crocker, BC Ennis - Australian Journal of …, 1963 - CSIRO Publishing
… K(3',4'-Dintethyl-8-quinolyl)-4aminopentan-2-one was obtained as pale buff prisms, mp 44" (Found: C, 74.6; H, 7.8; N, 10.6%. C16H20Nz0 requires C, 75.0; H, 7.8; X, 10.9%). Its infrared …
Number of citations: 8 www.publish.csiro.au
Y Li, T Liu, C Li, B Xiong, D Zhao, M Cheng… - Synthetic …, 2017 - Taylor & Francis
… For example, 4-aminopentan-2-one was found only in 2 patents: (a) Young, DC US3373177A, 1968; (b) Altman, MD; Andresen, BM; Arrington, KL; Childers, KK; Di Francesco, ME; …
Number of citations: 2 www.tandfonline.com
S Laschat, T Dickner - Synthesis, 2000 - thieme-connect.com
This review presents the recent progress in the stereoselective formation of piperidines focussing on synthetic key steps. Both chiral pool-derived routes, auxiliary controlled methods …
Number of citations: 165 www.thieme-connect.com

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